molecular formula C19H17FN2O B11293603 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11293603
M. Wt: 308.3 g/mol
InChI Key: QYXUVPBCWSXXEH-UHFFFAOYSA-N
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Description

8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules . This particular compound features a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to improve efficiency and yield. Additionally, the use of microwave irradiation has been shown to reduce reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the combination of its fluorine atom, phenylacetyl group, and tetrahydroindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenylethanone

InChI

InChI=1S/C19H17FN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2

InChI Key

QYXUVPBCWSXXEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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